molecular formula C10H7ClFNO2 B12955732 Ethyl 2-chloro-3-cyano-6-fluorobenzoate

Ethyl 2-chloro-3-cyano-6-fluorobenzoate

Cat. No.: B12955732
M. Wt: 227.62 g/mol
InChI Key: LTSIWLPKSCILCT-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-cyano-6-fluorobenzoate is a substituted benzoate ester characterized by a trifunctional aromatic ring with chloro (Cl), cyano (CN), and fluoro (F) groups at positions 2, 3, and 6, respectively, along with an ethyl ester moiety. This compound’s unique substitution pattern imparts distinct electronic and steric properties, making it a candidate for applications in pharmaceutical intermediates, agrochemicals, or materials science.

Properties

Molecular Formula

C10H7ClFNO2

Molecular Weight

227.62 g/mol

IUPAC Name

ethyl 2-chloro-3-cyano-6-fluorobenzoate

InChI

InChI=1S/C10H7ClFNO2/c1-2-15-10(14)8-7(12)4-3-6(5-13)9(8)11/h3-4H,2H2,1H3

InChI Key

LTSIWLPKSCILCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Cl)C#N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of Ethyl 2-chloro-3-cyano-6-fluorobenzoate typically begins with commercially available starting materials such as 2-chloro-6-fluorobenzoic acid.

    Esterification: The first step involves the esterification of 2-chloro-6-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 2-chloro-6-fluorobenzoate.

    Nitrile Formation: The next step involves the introduction of the cyano group. This can be achieved through a nucleophilic substitution reaction where ethyl 2-chloro-6-fluorobenzoate reacts with a cyanide source such as sodium cyanide or potassium cyanide under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: Ethyl 2-chloro-3-cyano-6-fluorobenzoate can undergo nucleophilic substitution reactions due to the presence of the chlorine atom, which is a good leaving group.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can also undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium cyanide (NaCN) or potassium cyanide (KCN) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

    Substitution: Formation of cyano derivatives.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Ethyl 2-chloro-3-cyano-6-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which Ethyl 2-chloro-3-cyano-6-fluorobenzoate exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its functional groups. The cyano group, for example, can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Substituted Benzoate Esters

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions)
This compound Not provided C₁₀H₇ClFNO₂ 227.62 2-Cl, 3-CN, 6-F
Ethyl 2-chloro-6-fluoro-3-methylbenzoate 1379295-48-3 C₁₀H₁₀ClFO₂ 216.64 2-Cl, 3-CH₃, 6-F
Ethyl 2-chloro-6-fluoro-3-methoxybenzoate 1397199-44-8 C₁₀H₁₀ClFO₃ 232.64 2-Cl, 3-OCH₃, 6-F
Ethyl 2-bromo-3-chloro-6-fluorobenzoate 1805478-71-0 C₉H₇BrClFO₂ 296.51 2-Br, 3-Cl, 6-F

Substituent Effects and Hypothetical Reactivity

Electron-Withdrawing vs. The methoxy group in Ethyl 2-chloro-6-fluoro-3-methoxybenzoate may improve solubility in polar solvents but could reduce metabolic stability in biological systems due to susceptibility to oxidative demethylation .

Steric and Electronic Influence on Applications: The methyl group in Ethyl 2-chloro-6-fluoro-3-methylbenzoate increases lipophilicity, favoring membrane permeability in agrochemical or pharmaceutical contexts .

Polarity and Binding Interactions: The cyano group in the target compound introduces hydrogen-bond acceptor capability, which could enhance binding affinity in enzyme-inhibitor complexes compared to non-polar methyl or bulky methoxy groups.

Hypothetical Application Scenarios

  • Pharmaceuticals: The cyano-substituted derivative may exhibit improved target specificity due to stronger dipole interactions, whereas the bromo-substituted analog is better suited for synthetic intermediates .
  • Agrochemicals: Methyl and methoxy derivatives might excel in foliar applications due to balanced lipophilicity and solubility, while the cyano variant could act as a potent antifungal agent, leveraging its polarity .

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